(4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone
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Overview
Description
The compound “(4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone” is a complex organic molecule. It contains a nitrophenol ether group, an ethoxy group, and a phenyl group attached to a methanone group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the phenyl rings. The nitro group is electron-withdrawing, which could impact the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group could make the compound more polar and potentially more soluble in polar solvents .Scientific Research Applications
Synthesis and Preparation
(4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone is involved in the synthesis and preparation of various compounds. One study presents an alternative synthesis approach for a derivative that serves as a key material in the preparation of anti-arrhythmic drugs (Raja Gopal et al., 2012). Additionally, another research outlines the synthesis of novel poly(keto ether ether amide)s, involving a process where hydroquinone reacts with 1-fluoro-4-nitrobenzene, leading to the creation of a diamine containing keto and ether groups (Sabbaghian et al., 2015).
Antioxidant and Biological Properties
Several studies have investigated the antioxidant properties of compounds related to this compound. For example, a study on bromophenol derivatives, including similar compounds, has shown significant antioxidant activities (Çetinkaya et al., 2012). Another study highlights the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors (Akbaba et al., 2013).
Structural and Molecular Analysis
Structural and molecular analysis of compounds akin to this compound has been a subject of various studies. For instance, the crystal and molecular structure of a similar compound was analyzed, providing insights into its chemical behavior (Lakshminarayana et al., 2009). Another study delves into the synthesis and structural investigation of related compounds, demonstrating the versatility of such structures in chemical synthesis (Akkurt et al., 2003).
Chemical Sensing and Detection
Compounds like this compound have also been used in chemical sensing and detection. A study describes the use of a phenyl thiadiazole-based Schiff base receptor for the fluorescent, colorimetric detection of Al3+ ions (Manna et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It is known that the compound has a benzylic position which is often involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The compound interacts with its targets primarily through nucleophilic substitution reactions at the benzylic position . These reactions can be either SN1 or SN2, depending on the nature of the benzylic halide . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests that it may influence pathways involving aromatic compounds .
Pharmacokinetics
The compound’s molecular weight (2272155 g/mol) and structure suggest that it may have reasonable bioavailability .
Properties
IUPAC Name |
(4-methylphenyl)-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-16-2-4-17(5-3-16)22(24)18-6-10-20(11-7-18)27-14-15-28-21-12-8-19(9-13-21)23(25)26/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQQBOOEVZRRDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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